

A Technical Guide to 1,2-Diacetylbenzene for Research Applications

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Compound of Interest

Compound Name: 1,2-Diacetylbenzene

Cat. No.: B1203430

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and professionals in drug development on the procurement and application of **1,2-Diacetylbenzene**. This document provides a comparative overview of chemical suppliers, detailed experimental protocols, and visualizations of associated biological pathways and experimental workflows.

Introduction to 1,2-Diacetylbenzene

1,2-Diacetylbenzene (CAS No. 704-00-7), also known as ortho-diacetylbenzene, is an aromatic diketone with the molecular formula $C_{10}H_{10}O_2$.^{[1][2]} It is a significant metabolite of the industrial solvent 1,2-diethylbenzene and is recognized for its neurotoxic properties, making it a valuable compound for neurotoxicity and neurodegenerative disease research.^{[3][4][5]} Studies have shown that **1,2-Diacetylbenzene** can cross the blood-brain barrier, interact with proteins, and induce oxidative stress and inflammatory responses in neural tissues. Its ability to cause protein aggregation and disrupt cellular processes, such as mitochondrial transport, makes it a key molecule for investigating the mechanisms of axonopathy and neuronal cell death.

Chemical Suppliers and Specifications

For research purposes, sourcing high-purity **1,2-Diacetylbenzene** is crucial. Several reputable chemical suppliers offer this compound in various quantities. The following table summarizes the key specifications from prominent suppliers to facilitate comparison.

| Supplier | CAS Number | Purity/Assay | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---------------|------------|---------------|--------------------------|--------------------|--------------------|
| Sigma-Aldrich | 704-00-7 | 99% | 162.19 | 39-41 | 110 (at 0.1 mmHg) |
| ChemicalBook | 704-00-7 | 99% | 162.19 | 39-41 | 110 (at 0.1 mmHg) |
| Smolecule | 704-00-7 | Not Specified | 162.18 | Not Specified | Not Specified |
| Cenmed | 704-00-7 | 99% | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from publicly available information on supplier websites. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date specifications.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological application of **1,2-Diacetylbenzene**, based on methodologies described in the scientific literature.

General Synthesis via Friedel-Crafts Acylation

While a direct, detailed synthesis protocol for **1,2-diacetylbenzene** is not readily available in the initial search, a general approach can be extrapolated from standard organic chemistry techniques, such as the Friedel-Crafts acylation. It is important to note that direct di-acylation of benzene can be challenging due to the deactivating nature of the first acetyl group. A multi-step synthesis is often required.

Representative Multi-Step Synthesis Outline:

- Mono-acylation of Benzene: Benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce acetophenone.

- **Introduction of a Directing Group:** A second functional group is introduced to direct the second acylation to the ortho position.
- **Second Acylation:** The modified acetophenone derivative undergoes a second Friedel-Crafts acylation.
- **Removal of Directing Group:** The directing group is removed to yield **1,2-diacetylbenzene**.
- **Purification:** The final product is purified, typically by distillation and recrystallization from a solvent like petroleum ether.

In Vitro Neurotoxicity Assay in Neuronal Cell Culture

This protocol outlines a general method for assessing the neurotoxic effects of **1,2-Diacetylbenzene** on primary neuronal or glial cell cultures.

Methodology:

- **Cell Culture:** Plate primary neurons or glial cells at a suitable density in appropriate culture dishes and maintain under standard conditions until mature.
- **Compound Preparation:** Prepare a stock solution of **1,2-Diacetylbenzene** in a suitable solvent (e.g., dichloromethane, ensuring final solvent concentration in culture is non-toxic). Prepare serial dilutions to achieve the desired final concentrations for the experiment.
- **Treatment:** Expose the cell cultures to varying concentrations of **1,2-Diacetylbenzene** for a predetermined duration (e.g., 24-48 hours). Include a vehicle-only control group.
- **Assessment of Cytotoxicity:**
 - **ATP Depletion Assay:** Measure intracellular ATP levels using a commercial luminescence-based assay kit to assess metabolic disruption.
 - **Cell Viability Assay:** Use assays such as MTT or LDH release to quantify cell death.
- **Mitochondrial Transport Imaging:** For more detailed mechanistic studies, use live-cell imaging with a mitochondrial-specific fluorescent probe (e.g., MitoTracker) to observe the effects on mitochondrial movement in axons.

- **Data Analysis:** Analyze the data to determine the dose-dependent effects of **1,2-Diacetylbenzene** on cell viability and other measured parameters.

In Vivo Neurotoxicity Study in a Rodent Model

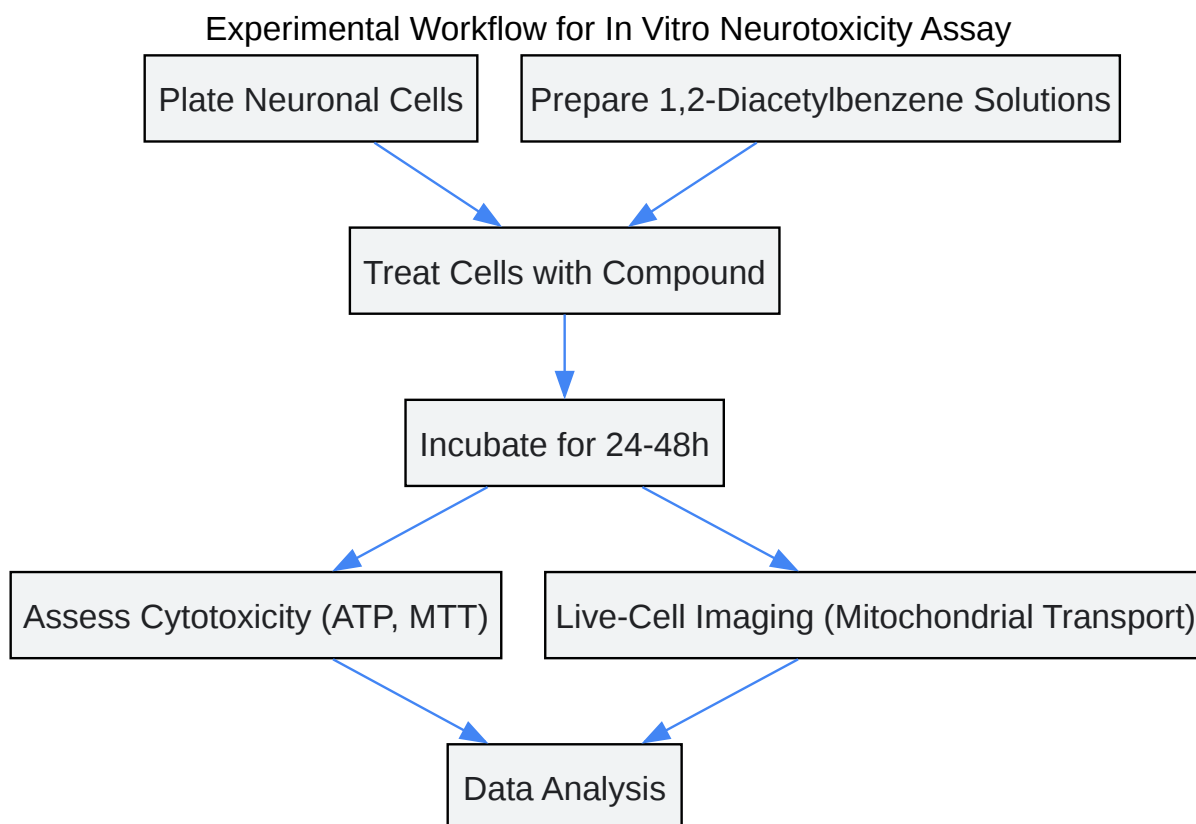
This protocol is based on studies investigating the neurotoxic effects of **1,2-Diacetylbenzene** in rats.

Methodology:

- **Animal Acclimatization:** Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
- **Compound Administration:** Prepare a solution of **1,2-Diacetylbenzene** in saline. Administer the compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg/day) for a set period (e.g., one week). A control group should receive saline injections.
- **Behavioral Assessment:** Monitor the animals for clinical signs of neurotoxicity, such as limb weakness.
- **Tissue Collection:** At the end of the treatment period, euthanize the animals and dissect the brain, focusing on specific regions like the hippocampus.
- **Molecular Analysis:**
 - **RNA Extraction:** Isolate total RNA from the hippocampal tissue using a reagent like TRIzol, following the manufacturer's instructions.
 - **Gene Expression Analysis:** Perform RT-PCR or RNA-sequencing to analyze the expression of genes related to inflammation and neurotoxicity, such as those in the TREM1 signaling pathway.
- **Ethical Considerations:** All animal experiments must be conducted in accordance with the guidelines of the relevant institutional animal care and use committee.

Visualizations: Workflows and Signaling Pathways

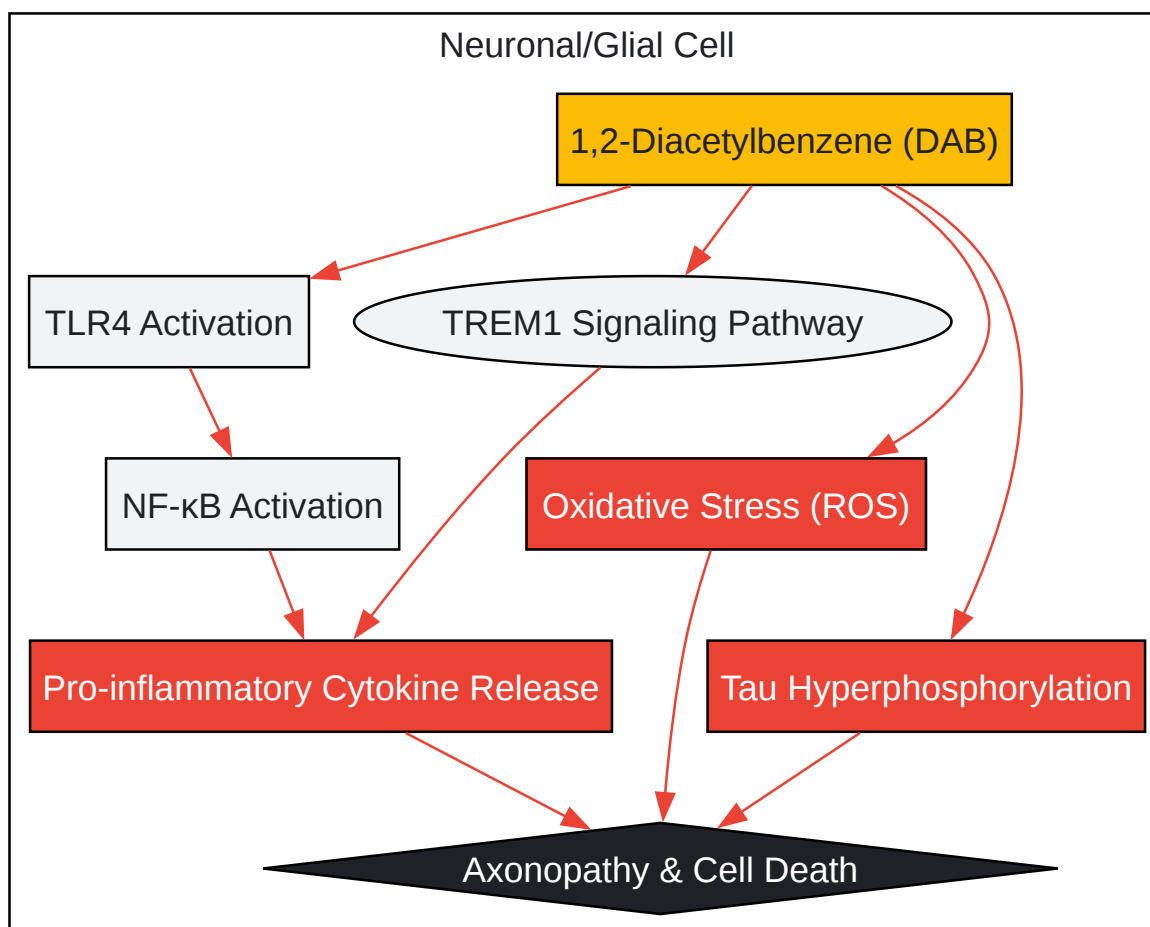
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with **1,2-Diacetylbenzene** neurotoxicity.



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Caption: A generalized workflow for assessing the in vitro neurotoxicity of **1,2-Diacetylbenzene**.

Simplified Signaling Pathway of 1,2-Diacetylbenzene Neurotoxicity



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Caption: Key signaling pathways implicated in **1,2-Diacetylbenzene**-induced neurotoxicity.

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